Carbamic acid, propyl-, 2-chloroethyl ester
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Overview
Description
Carbamic acid, propyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C6H12ClNO2. It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, propyl-, 2-chloroethyl ester typically involves the reaction of propyl carbamate with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, propyl-, 2-chloroethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, resulting in the formation of propyl carbamate and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Propyl carbamate and 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Carbamic acid, propyl-, 2-chloroethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, propyl-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the propyl group.
Ethyl carbamate: An ester of carbamic acid with an ethyl group instead of a 2-chloroethyl group.
Methyl carbamate: An ester of carbamic acid with a methyl group.
Uniqueness
Carbamic acid, propyl-, 2-chloroethyl ester is unique due to the presence of both the propyl and 2-chloroethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
20074-88-8 |
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Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloroethyl N-propylcarbamate |
InChI |
InChI=1S/C6H12ClNO2/c1-2-4-8-6(9)10-5-3-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
RWEFVPQWLOQTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCCCl |
Origin of Product |
United States |
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